Cas no 881386-01-2 (3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one)

3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one structure
881386-01-2 structure
Product name:3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one
CAS No:881386-01-2
MF:C11H10Cl2N2O3
MW:289.11470079422
MDL:MFCD23142941
CID:1916935
PubChem ID:58618150

3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one Chemical and Physical Properties

Names and Identifiers

    • 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one
    • 3,3-Dichloro-1-(4-nitrophenyl)-2-piperidinone
    • 2-Piperidinone, 3,3-dichloro-1-(4-nitrophenyl)-
    • BCP18031
    • 3,3-Dichloro-1-(4-nitrophenyl)-2-piperidinone (ACI)
    • SCHEMBL8253678
    • Z3071563850
    • 3,?3-?Dichloro-?1-?(4-?nitrophenyl)?piperidin-?2-?one
    • AKOS025401970
    • DTXSID20729544
    • AC-27670
    • DA-24813
    • 3,3-dichloro-1-(4-nitro phenyl)piperidin-2-one
    • 881386-01-2
    • FFF2LL3GKK
    • CS-M2357
    • CS-13236
    • J-511063
    • 3,3-Dichloro-1-(4-nitrophenyl)-2-piperidinone;3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one
    • 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one
    • MDL: MFCD23142941
    • Inchi: 1S/C11H10Cl2N2O3/c12-11(13)6-1-7-14(10(11)16)8-2-4-9(5-3-8)15(17)18/h2-5H,1,6-7H2
    • InChI Key: KKVYXBZVPRSWHE-UHFFFAOYSA-N
    • SMILES: O=C1C(Cl)(Cl)CCCN1C1C=CC([N+](=O)[O-])=CC=1

Computed Properties

  • Exact Mass: 288.0068476g/mol
  • Monoisotopic Mass: 288.0068476g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 349
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.1
  • XLogP3: 2.8

Experimental Properties

  • Density: 1.50
  • Melting Point: NA
  • Boiling Point: NA

3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one Security Information

3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTYJ705-5G
3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one
881386-01-2 95%
5g
¥ 514.00 2023-04-13
Ambeed
A985233-5g
3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one
881386-01-2 97%
5g
$12.0 2025-02-26
Chemenu
CM181155-100g
3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one
881386-01-2 97%
100g
$246 2023-01-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P83390-1g
3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one
881386-01-2
1g
¥5682.0 2021-09-08
eNovation Chemicals LLC
D960523-100g
2-Piperidinone, 3,3-dichloro-1-(4-nitrophenyl)-
881386-01-2 97%
100g
$140 2024-06-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTYJ705-10G
3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one
881386-01-2 95%
10g
¥ 805.00 2023-04-13
Chemenu
CM181155-500g
3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one
881386-01-2 97%
500g
$846 2023-01-09
ChemScence
CS-M2357-10g
3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one
881386-01-2 99.73%
10g
$50.0 2022-04-26
Chemenu
CM181155-25g
3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one
881386-01-2 97%
25g
$262 2021-08-05
1PlusChem
1P00GUG5-25g
2-Piperidinone, 3,3-dichloro-1-(4-nitrophenyl)-
881386-01-2 97%
25g
$50.00 2024-04-20

3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Toluene ;  4 h, reflux
1.2 Reagents: Trifluoromethanesulfonic anhydride ,  2-Nitropyridine Solvents: Dichloromethane ;  0 °C; -5 °C; 30 min, -5 °C
1.3 Reagents: Triethylsilane ;  -5 °C; 1 h, -5 °C
2.1 Reagents: Phosphorus pentachloride Solvents: Chloroform ;  25 °C → 45 °C; 30 min, 45 °C
2.2 Solvents: Chloroform ;  3 h, 45 - 50 °C
Reference
Synthesis of new 4-substitued-1-(4-aminophenyl)-5,6-dihydropyridine-2(1H)-one sulfonamide conjugates and evaluation of their anti-microbial activity
Das, Tonmoy Chitta; et al, Indian Journal of Chemistry, 2019, (3), 371-380

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethyl sulfoxide ;  6 h, 80 °C
2.1 Reagents: Phosphorus pentachloride Solvents: Dichloromethane ;  5 h, reflux
Reference
Design, synthesis, and biological activity of novel tetrahydropyrazolopyridone derivatives as FXa inhibitors with potent anticoagulant activity
Sun, Xiaoqing; et al, Bioorganic & Medicinal Chemistry, 2017, 25(10), 2800-2810

Synthetic Circuit 3

Reaction Conditions
1.1 -
2.1 Reagents: Phosphorus pentachloride
Reference
A morpholine-free process amenable convergent synthesis of apixaban: a potent factor Xa inhibitor
Nevuluri, Narasimha Rao; et al, Monatshefte fuer Chemie, 2017, 148(8), 1477-1482

3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one Raw materials

3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one Preparation Products

3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one Related Literature

Additional information on 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one

Introduction to 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one (CAS No. 881386-01-2)

3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one (CAS No. 881386-01-2) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a piperidinone core and the presence of dichloro and nitro substituents. These functional groups contribute to its potential biological activities and make it a valuable candidate for various applications in drug discovery and development.

The piperidinone scaffold is a well-known motif in medicinal chemistry, often associated with compounds that exhibit diverse biological activities, such as anti-inflammatory, analgesic, and neuroprotective properties. The introduction of dichloro and nitro groups to this scaffold can significantly alter the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. These modifications are crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of the molecule.

Recent studies have explored the potential therapeutic applications of 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one. One notable area of research is its activity against various bacterial strains. A study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell membranes, leading to cell death. This finding highlights the potential of 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one as a lead compound for developing novel antibiotics.

In addition to its antibacterial properties, 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one has also shown promise in the treatment of neurological disorders. Research conducted at the University of California demonstrated that this compound can effectively cross the blood-brain barrier and exert neuroprotective effects. Specifically, it was found to reduce oxidative stress and inflammation in neuronal cells, which are key factors in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The synthesis of 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one involves several steps, including the formation of a piperidinone intermediate and subsequent functional group modifications. A common synthetic route involves the reaction of 4-nitrobenzaldehyde with an appropriate amine to form an imine intermediate, followed by reduction to form the piperidine ring. The dichloro substitution can be introduced through various methods, such as chlorination reactions or direct substitution reactions.

The safety profile of 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one is an important consideration for its potential use in therapeutic applications. Preclinical studies have shown that this compound exhibits low toxicity at therapeutic concentrations. However, further research is needed to fully understand its long-term safety and potential side effects.

In conclusion, 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one (CAS No. 881386-01-2) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it a valuable candidate for further investigation and development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:881386-01-2)3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one
Purity:99.9%
Quantity:200kg
Price ($):discuss personally